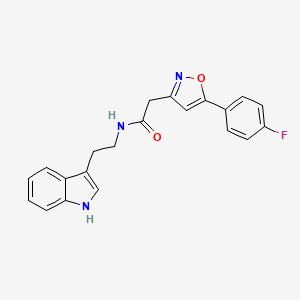![molecular formula C23H27N3O6S2 B2375343 Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-49-7](/img/structure/B2375343.png)
Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a pyrrolidine ring, a sulfone group, an amide group, and a tetrahydrothieno[2,3-c]pyridine moiety. These groups are often found in bioactive molecules and can contribute to the compound’s potential biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is likely to be puckered, which could affect the compound’s three-dimensional shape . The presence of the sulfone, amide, and carboxylate groups could also influence the compound’s polarity and potential for forming hydrogen bonds .Chemical Reactions Analysis
The compound’s reactivity is likely to be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The sulfone group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of polar groups like the sulfone, amide, and carboxylate could increase its solubility in polar solvents . The compound’s melting and boiling points would likely be influenced by its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Functionalization
Research has demonstrated the compound's utility in the synthesis of highly functionalized tetrahydropyridines, indicating its role as a versatile synthon in [4+2] annulation reactions. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4+2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu et al., 2003). This research opens pathways for further functionalization of the pyridine core, highlighting the compound's potential in creating diverse organic molecules.
Novel Pyrido and Pyrimidine Derivatives
The compound is central to the synthesis of novel pyrido and pyrimidine derivatives, showing its significance in heterocyclic chemistry. For example, the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides has led to the development of tetrahydropyridothienopyrimidine derivatives, offering a foundation for synthesizing complex heterocyclic systems (Bakhite et al., 2005). Such advances underscore the compound's utility in accessing new chemical spaces for potential pharmaceutical and materials science applications.
Antioxidant Activity
Research into derivatives of Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has also uncovered potential antioxidant activities. The synthesis and subsequent evaluation of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives have shown remarkable antioxidant properties compared to ascorbic acid, suggesting potential for these compounds in oxidative stress mitigation (Zaki et al., 2017).
Microwave-Promoted Syntheses
The versatility of this compound is further highlighted in microwave-promoted syntheses, where it serves as a precursor for the development of pyridine carboxamides and tert-carboximides under solvent-free conditions. Such methodologies underscore the compound's role in facilitating efficient and green chemical syntheses (Su et al., 2009).
Future Directions
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S2/c1-3-32-23(29)20-18-10-13-25(15(2)27)14-19(18)33-22(20)24-21(28)16-6-8-17(9-7-16)34(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGNVKBPKQVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
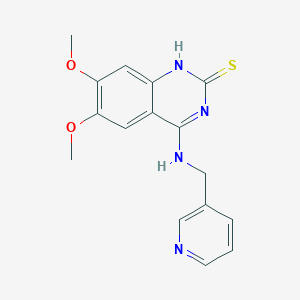
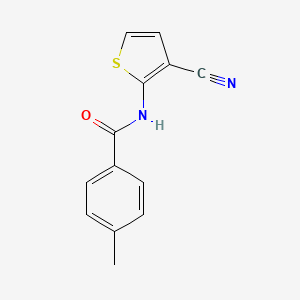
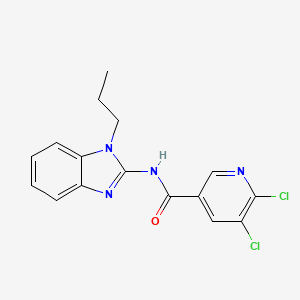
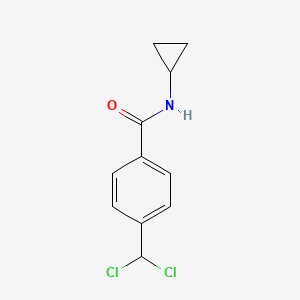
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)



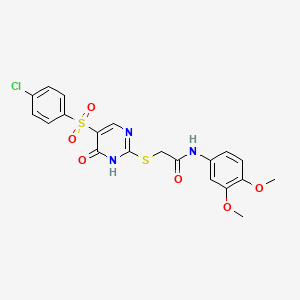
![3-Methyl-2-(4-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperazin-1-yl)butanenitrile](/img/structure/B2375275.png)
![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)
